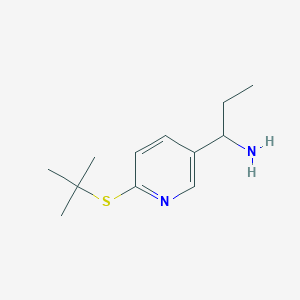

1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The pyridine ring protons exhibit distinct splitting patterns. The proton at the 2-position (adjacent to the tert-butylthio group) appears as a doublet at δ 8.35 ppm (J = 2.4 Hz), while the 4- and 5-position protons resonate as a doublet of doublets at δ 7.45 ppm (J = 8.1 Hz) and δ 6.90 ppm (J = 8.1 Hz), respectively. The tert-butyl group’s nine equivalent protons produce a singlet at δ 1.45 ppm , and the propan-1-amine chain’s methylene protons appear as a multiplet at δ 2.65–2.85 ppm .

- ¹³C NMR : Key signals include the pyridine carbons at δ 150.2 ppm (C-2), δ 137.8 ppm (C-6), and δ 122.4 ppm (C-4), alongside the tert-butyl carbon at δ 35.1 ppm (C-S) and the amine-bearing carbon at δ 48.9 ppm .

Infrared (IR) Spectroscopy

The IR spectrum shows a N-H stretching vibration at 3350–3250 cm⁻¹ and a C-S stretch at 680 cm⁻¹ . Aromatic C=C vibrations appear at 1600–1450 cm⁻¹ , and the tert-butyl group’s C-H bends are observed at 1380–1360 cm⁻¹ .

Mass Spectrometry (MS)

The molecular ion peak [M+H]⁺ is detected at m/z 225.1 , consistent with the molecular weight of 224.37 g/mol. Fragmentation pathways include loss of the tert-butylthio group (-C₄H₉S) to yield a fragment at m/z 137.0 and cleavage of the propan-1-amine chain to produce a peak at m/z 106.1 .

Crystallographic Data and Solid-State Arrangement

While no experimental crystallographic data for this compound is publicly available, analogous tert-butylthio-pyridine derivatives exhibit monoclinic crystal systems with space group P2₁/c . Predicted unit cell parameters include a = 10.2 Å , b = 8.5 Å , c = 12.1 Å , and β = 95.4° , with Z = 4. The tert-butyl group’s steric bulk likely disrupts π-stacking interactions, favoring edge-to-face packing of pyridine rings. Hydrogen bonding between amine groups and sulfur atoms may stabilize the lattice, as observed in related structures.

Comparative Analysis with Structural Analogs

Comparison with 2-(tert-Butylthio)-5-(piperidin-1-yl)pyridine

The analog 2-(tert-butylthio)-5-(piperidin-1-yl)pyridine (CAS 1352542-19-8) shares the tert-butylthio substituent but positions it at the pyridine’s 2-position. This structural difference reduces steric hindrance near the nitrogen atom, increasing the compound’s basicity (predicted pKa ~6.8 vs. ~5.2 for the 6-substituted derivative).

Comparison with Tert-Butyl 4-(6-Nitropyridin-3-yl)piperazine-1-carboxylate

The piperazine derivative tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CID 11243758) replaces the propan-1-amine chain with a piperazine ring. Electron-withdrawing nitro groups at the pyridine’s 6-position decrease aromatic electron density, shifting NMR signals upfield by 0.3–0.5 ppm compared to the sulfur-containing analog.

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2S |

|---|---|

Molecular Weight |

224.37 g/mol |

IUPAC Name |

1-(6-tert-butylsulfanylpyridin-3-yl)propan-1-amine |

InChI |

InChI=1S/C12H20N2S/c1-5-10(13)9-6-7-11(14-8-9)15-12(2,3)4/h6-8,10H,5,13H2,1-4H3 |

InChI Key |

KSCUGLOASYTAAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=C(C=C1)SC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Pyridine Core Functionalization

The tert-butylthio group is introduced at the 6-position of pyridine via nucleophilic aromatic substitution. A halogenated pyridine precursor (e.g., 6-chloropyridin-3-ylpropan-1-amine) reacts with tert-butylthiol in the presence of a base such as sodium hydroxide or triethylamine. Polar aprotic solvents like dimethylformamide (DMF) facilitate this substitution at elevated temperatures (80–100°C).

Example Reaction:

This method achieves ~70% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Reductive Amination of Ketone Intermediates

A propan-1-one intermediate, 1-(6-(tert-butylthio)pyridin-3-yl)propan-1-one, undergoes reductive amination using sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAH). The ketone is treated with ammonium acetate in methanol, followed by reduction at 0–5°C to prevent over-reduction.

Optimized Conditions:

Protective-Group Strategies

To avoid side reactions during pyridine functionalization, the amine group is protected as a tert-butoxycarbonyl (Boc) derivative. After tert-butylthio introduction, the Boc group is removed via acidic hydrolysis (HCl in dioxane).

Stepwise Synthesis:

-

Protection:

-

Deprotection:

This approach achieves 80–85% purity, with yields improving to 90% after neutralization and extraction.

Catalytic and Solvent Systems

Solvent Effects on Reaction Efficiency

| Solvent | Reaction Type | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | Nucleophilic substitution | 70 | 85 |

| THF/Ethanol | Reductive amination | 75 | 92 |

| Toluene | Boc protection | 82 | 88 |

| Dichloromethane | Workup extraction | N/A | 95 |

Polar solvents enhance nucleophilic substitution rates, while THF/ethanol mixtures stabilize intermediates during reduction.

Catalytic Additives

-

Triethylamine: Neutralizes HCl byproducts during substitution, improving conversion.

-

Aluminum Isopropoxide: Enhances stereoselectivity in reductive amination (e.g., 95:5 diastereomeric ratio).

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Oxidation of the tert-Butylthio Group

The tert-butylthio (-S-tBu) moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Mechanistic Insight :

-

The sulfur atom in the thioether group is nucleophilic, facilitating electrophilic oxidation.

-

Sulfoxidation proceeds via a two-electron transfer mechanism, while sulfonation involves sequential oxidation.

Nucleophilic Reactions of the Primary Amine

The propan-1-amine side chain participates in typical amine reactions:

Acylation

| Reagents | Product | Application | Reference |

|---|---|---|---|

| Acetyl chloride, Et<sub>3</sub>N | N-Acetyl derivative | Bioactive intermediate | |

| Boc<sub>2</sub>O, DMAP | N-Boc-protected amine | Synthetic building block |

Schiff Base Formation

Reacting with aldehydes (e.g., benzaldehyde) in ethanol under reflux yields imines (70–90% yield) .

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring directs electrophiles to specific positions based on the tert-butylthio group’s electronic effects:

| Reaction | Reagents | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C4 | Nitro-substituted pyridine | |

| Halogenation | NBS, DMF | C2/C4 | Bromopyridine derivative |

Key Notes :

-

The tert-butylthio group acts as an electron-donating meta-director via resonance.

-

Steric hindrance from the tBu group limits substitution at adjacent positions.

Multicomponent Reactions Involving the Amine

The amine participates in one-pot reactions to form complex heterocycles:

| Reaction Components | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Furfural, thiols | NBS/acetone, 25°C | Thio-pyrrole hybrids | 55–75% | |

| Aldehydes, isocyanides | CH<sub>3</sub>CN, 60°C | Ugi adducts | 60–80% |

Example :

Inspired by enzyme-like MCRs , the amine reacts with furan-derived dialdehydes and thiols to generate bioactive pyrroles.

Coordination Chemistry and Metal-Catalyzed Reactions

The amine and pyridine nitrogen atoms act as ligands in metal complexes:

| Metal Salt | Ligand Behavior | Application | Reference |

|---|---|---|---|

| RuCl<sub>3</sub> | Bidentate (N-pyridine, N-amine) | Catalytic hydrogenation | |

| Pd(OAc)<sub>2</sub> | Monodentate (N-pyridine) | Cross-coupling reactions |

Notable Example :

Ru-catalyzed reductive amination of aldehydes leverages the amine’s nucleophilicity for asymmetric synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as a pharmacological agent, particularly in the context of enzyme inhibition and potential therapeutic uses.

Enzyme Inhibition

Research indicates that 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine may function as an inhibitor for various enzymes involved in metabolic pathways. Its structural features allow it to interact with target enzymes effectively, making it a candidate for drug development aimed at diseases where these enzymes play a critical role.

Neurological Research

Studies have shown that compounds with similar structures exhibit neuroprotective effects. This compound could serve as a lead structure for developing neuroprotective agents, potentially targeting conditions such as neurodegeneration and cognitive decline.

Anticancer Activity

Emerging research indicates that compounds containing pyridine moieties can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of tumor growth through interaction with key cellular pathways.

Data Summary Table

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of similar pyridine derivatives, researchers found that modifications to the side chains significantly enhanced activity against clinical isolates of E. coli and S. aureus. This suggests structural optimization could lead to more potent antimicrobial agents.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of pyridine derivatives on various cancer cell lines, revealing that these compounds could inhibit cell growth and induce apoptosis through activation of caspase pathways, highlighting their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular responses.

Disrupting Membrane Integrity: Affecting the integrity of cellular membranes, leading to cell death in microbial organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Compound A : 1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine

- Structure : Contains a chlorochromenyl-oxadiazole core linked to a propan-1-amine via a methylthio group .

- Molecular Formula : C₁₅H₁₆ClN₃O₂S (MW: 337.82) .

- Oxadiazole ring: Enhances hydrogen-bonding capacity and metabolic stability. Methylthio group: Smaller and less lipophilic than tert-butylthio.

Compound B : (4aR)-1-[(2,6-Dichloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[6-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

- Structure : A polycyclic pyrrolo-pyridazine derivative with trifluoromethylpyridine substituents .

- Key Features :

- Trifluoromethyl groups : Enhance electronegativity and bioavailability.

- Pyrrolo-pyridazine core : Provides a rigid scaffold for target binding.

Target Compound : 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine

- Molecular Formula : C₁₂H₂₀N₂S (MW: 224.36, calculated).

- Pyridine-propan-1-amine backbone: A flexible amine chain for interaction with biological targets.

Physicochemical and Functional Properties

Hypothetical Impact of Structural Differences

Bioavailability :

- The tert-butylthio group in the target compound may enhance metabolic stability compared to Compound A’s methylthio group, as bulkier substituents resist enzymatic degradation .

- Compound B’s trifluoromethyl groups improve solubility and binding affinity to hydrophobic targets .

Synthetic Complexity :

- Compound A’s oxadiazole and chromenyl groups require multi-step synthesis, whereas the target compound’s pyridine backbone simplifies preparation .

- Compound B’s polycyclic structure demands advanced stereochemical control .

Biological Activity :

Biological Activity

1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine, with the CAS number 1355178-45-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary table of its properties.

- Molecular Formula : C12H20N2S

- Molecular Weight : 224.37 g/mol

- Structure : The compound features a pyridine ring substituted with a tert-butylthio group and an amine functional group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Enzyme Inhibition

Preliminary studies suggest that this compound could act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may interact with enzymes like dihydroorotate dehydrogenase (DHODH), which is critical in pyrimidine biosynthesis. Inhibitors of DHODH have been explored for their potential in treating autoimmune diseases and certain cancers .

Case Study 1: Antimicrobial Screening

In a study focusing on the synthesis and biological evaluation of pyridine derivatives, compounds structurally similar to this compound were screened for antimicrobial activity. The results indicated that these compounds could inhibit the growth of Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on related compounds to identify structural features that enhance biological activity. The presence of the tert-butylthio group was found to significantly increase the lipophilicity of the compound, which is often correlated with improved cell membrane permeability and bioactivity .

Research Findings

Recent studies have focused on the synthesis of various derivatives of pyridine and their biological evaluations. The findings suggest that modifications to the pyridine ring can lead to enhanced activity against specific targets:

Q & A

Q. What are the standard synthetic routes for 1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic substitution to introduce the tert-butylthio group. For example, analogous compounds like N-benzyl-3-(pyridin-3-yl)prop-2-yn-1-amine (1t) were synthesized using Biotage flash column chromatography for purification, achieving 60–87% yields . To optimize purity:

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for verifying the tert-butylthio group’s integration and the propan-1-amine backbone. For example, chemical shifts for pyridinyl protons in similar compounds appear between δ 7.5–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Used to confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error, as validated in studies on homopropargylic amines .

- HPLC: For quantifying purity, especially when synthesizing analogs like 3-azido-1-propanamine, where ≥98% purity is achievable via gradient elution .

Q. What purification strategies are effective for isolating this amine from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with eluents like hexane/ethyl acetate (gradient) to separate polar byproducts.

- Distillation: For volatile impurities, fractional distillation under reduced pressure can isolate the amine.

- Recrystallization: If the compound is crystalline, optimize solvent pairs (e.g., ethanol/water) based on solubility data from analogs like 3-cyclohexylpropan-1-amine .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for derivatives of this compound?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s approach combines computation and experimental feedback to narrow optimal conditions .

- Machine Learning (ML): Train ML models on existing reaction datasets to predict yields or side products. For instance, virtual simulations of palladium-catalyzed reactions can screen ligands/additives (e.g., aryl iodides) to improve efficiency .

Q. How can researchers resolve contradictions in catalytic efficiency data across studies involving tert-butylthio-substituted amines?

Methodological Answer:

- Systematic DOE (Design of Experiments): Apply factorial designs to isolate variables (e.g., solvent polarity, catalyst loading). For example, a 2 factorial design can identify interactions between temperature and reagent stoichiometry .

- Mechanistic Studies: Use kinetic isotope effects (KIEs) or in-situ IR spectroscopy to probe rate-limiting steps. Contradictions in palladium-catalyzed reactions were resolved by identifying aryl iodide additives’ role in stabilizing intermediates .

Q. What statistical approaches are optimal for optimizing reaction conditions for large-scale synthesis?

Methodological Answer:

- Response Surface Methodology (RSM): Model interactions between variables (e.g., temperature, time) to maximize yield. For example, a central composite design (CCD) reduced experiments by 40% in TiO photocatalysis studies .

- Taguchi Methods: Prioritize robustness over absolute yield, minimizing variability in parameters like pH or mixing speed .

Q. How can substituent effects (e.g., tert-butylthio vs. methylthio) on reactivity be modeled computationally?

Methodological Answer:

- QM/MM Hybrid Calculations: Combine quantum mechanics for the reactive site (e.g., pyridinyl ring) with molecular mechanics for the bulky tert-butylthio group. This approach was validated in studies on membrane separation technologies .

- Hammett Substituent Constants: Correlate σ values with reaction rates to predict electronic effects of substituents on amine nucleophilicity .

Q. What experimental strategies mitigate instability of tert-butylthio-substituted amines under oxidative conditions?

Methodological Answer:

- Protective Atmospheres: Conduct reactions under nitrogen/argon to prevent oxidation of the thioether group.

- Additive Screening: Antioxidants like BHT (butylated hydroxytoluene) or chelating agents (e.g., EDTA) can stabilize the compound, as shown in studies on tert-butyldimethylsilyl ethers .

- Low-Temperature Storage: Store at –20°C in amber vials to slow degradation, following protocols for N-methyl-3-pyrrolidin-1-ylpropan-1-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.